Heptadeca-1,9-dien-4,6-diyne-3,8-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptadeca-1,9-dien-4,6-diyne-3,8-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCNQXNAFCBLLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(C#CC#CC(C=C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Studies of Heptadeca 1,9 Dien 4,6 Diyne 3,8 Diol
Distribution in Plant Families, Genera, and Species
Falcarindiol (B120969) is not uniformly distributed in the plant kingdom but is characteristically found in specific plant families, most notably the Apiaceae and Araliaceae. researchgate.net Its presence has been confirmed in a variety of plants, ranging from common vegetables to traditional medicinal herbs.
The Apiaceae family, which includes many well-known aromatic plants and vegetables, is a primary source of falcarindiol and related polyacetylenes. wikipedia.orgbiosynth.com The compound is considered a key metabolite in many species within this family. wikipedia.org
Research has confirmed the presence of (3R,8S)-falcarindiol in Daucus carota L. (carrot), where it is recognized as a principal polyacetylene. nih.govtaylorandfrancis.com It is considered the main compound responsible for the characteristic bitterness sometimes found in carrots. wikipedia.org Studies have isolated and identified falcarindiol from carrot cultivars, confirming its status as a key bioactive constituent. nih.gov
The compound is also a major polyacetylene in the roots of Angelica sinensis, a plant highly valued in traditional medicine. nih.govusda.gov Phytochemical analyses have identified (3R,8S)-falcarindiol as the main component among the polyacetylenes present in this species. nih.gov Furthermore, it has been reported in Angelica japonica. nih.gov
Aegopodium podagraria L. (goutweed) is another member of the Apiaceae family rich in falcarindiol. wikipedia.org The compound has been successfully isolated from the plant, and quantitative analysis revealed that its concentration varies between different plant parts, with the flowers showing the highest levels. researchgate.net
Table 1: Occurrence of Heptadeca-1,9-dien-4,6-diyne-3,8-diol (B1240405) in the Apiaceae Family
| Species | Common Name | Family | Key Findings | Citations |
|---|---|---|---|---|
| Daucus carota L. | Carrot | Apiaceae | Isolated and identified as a major polyacetylenic oxylipin; responsible for bitterness. | wikipedia.orgnih.govtaylorandfrancis.com |
| Angelica sinensis | Dong Quai | Apiaceae | The main polyacetylene constituent found in the roots. | nih.govusda.gov |
| Aegopodium podagraria L. | Goutweed | Apiaceae | Isolated from the plant; highest concentration found in the flowers. | wikipedia.orgresearchgate.net |
| Crithmum maritimum L. | Sea Fennel | Apiaceae | Isolated from leaf extracts. | researchgate.net |
| Cnidium officinale | - | Apiaceae | Isolated from the rhizome. | nih.govnih.gov |
| Pastinaca sativa | Parsnip | Apiaceae | A known source of falcarindiol-type polyacetylenes. | researchgate.net |
| Petroselinum crispum | Parsley | Apiaceae | Contains falcarindiol-type polyacetylenes. | wikipedia.org |
Beyond the Apiaceae family, falcarindiol has been identified in other botanical groups, particularly the Araliaceae family. researchgate.net
Oplopanax horridus (Devil's club), a plant from the Araliaceae family, contains falcarindiol as one of its key polyyne constituents isolated from the root bark. nih.govresearchgate.net It is the most biologically active among several polyynes identified in this species. wikipedia.org The compound has also been found in a related species, Oplopanax elatus. nih.gov
In a study on the rhizome of Cnidium officinale, falcarindiol was one of four compounds successfully isolated and identified. nih.govnih.gov This finding highlights its presence in traditional medicinal plants outside of the most commonly cited sources.
Table 2: Identification of this compound in Other Botanical Sources
| Species | Common Name | Family | Key Findings | Citations |
|---|---|---|---|---|
| Oplopanax horridus | Devil's Club | Araliaceae | Isolated from root bark; considered the most active polyyne in the plant. | wikipedia.orgnih.govresearchgate.net |
| Cnidium officinale | - | Apiaceae | Isolated and identified from the plant's rhizome. | nih.govnih.gov |
| Eleutherococcus koreanus | - | Araliaceae | Reported to contain falcarindiol. | nih.gov |
| Panax ginseng | Ginseng | Araliaceae | A well-known medicinal herb reported to contain falcarinol-type polyacetylenes. | taylorandfrancis.com |
The distribution of acetylenic compounds like falcarindiol extends beyond terrestrial plants. researchgate.net While direct biosynthesis by fungi has not been definitively established, the compound exhibits potent antifungal properties against pathogens like Candida auris and dermatophytes, suggesting a role in plant-fungi interactions. unl.edunih.gov General studies note that acetylenic natural products are widely found in fungi. researchgate.net
In marine environments, falcarindiol has been isolated from the halophytic (salt-tolerant) plant Crithmum maritimum (sea fennel), a member of the Apiaceae family that grows in coastal regions. researchgate.net More broadly, acetylenic compounds are known to be present in marine organisms such as seaweeds and sponges. researchgate.net
Table 3: Association of this compound with Fungi and Marine Life
| Organism/Source | Kingdom/Type | Environment | Key Findings | Citations |
|---|---|---|---|---|
| Crithmum maritimum L. | Plantae | Marine/Coastal | Falcarindiol isolated from this halophytic species. | researchgate.net |
| Fungi (general) | Fungi | Terrestrial | Acetylenic natural products are widely distributed in fungi. Falcarindiol shows strong antifungal activity. | researchgate.netunl.edu |
| Seaweeds, Sponges | Chromista, Animalia | Marine | Known sources of acetylenic natural products. | researchgate.net |
Methodologies for Extraction and Isolation from Natural Sources
The purification of falcarindiol from natural sources involves a multi-step process that begins with extraction using appropriate solvents, followed by sophisticated chromatographic techniques to achieve high purity.
The initial step in isolating falcarindiol involves extracting the compound from the plant matrix. The choice of solvent is crucial and depends on the polarity of the target molecule. Common methodologies involve the use of various organic solvents. researchgate.net
Methanol (B129727) has been effectively used to create extracts from the rhizome of Cnidium officinale from which falcarindiol was subsequently isolated. nih.gov Similarly, hexane (B92381) was used to prepare an extract from the roots of Angelica dahurica for bioassay-guided fractionation. researchgate.net Other frequently used solvents for extraction include dichloromethane, ethyl acetate (B1210297), and diethyl ether. researchgate.net For instance, an ethyl acetate extract of freeze-dried Pastinaca sativa (parsnip) powder was used prior to chromatographic purification. core.ac.uk
More advanced methods have also been employed to improve efficiency. Accelerated Solvent Extraction (ASE) using ethyl acetate has been validated as a superior method for extracting falcarindiol from carrot roots compared to traditional Soxhlet or solid-phase extraction. researchgate.netopenagrar.de Supercritical Fluid Extraction (SFE), which uses supercritical CO2, is another advanced technique used to effectively extract non-polar compounds like those found in Angelica sinensis. frontiersin.org
Following initial solvent extraction, various chromatographic techniques are required to separate falcarindiol from other co-extracted compounds. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this process.
For purification, preparative HPLC is often used. One method involved isolating falcarindiol from carrots using initial column chromatography followed by preparative HPLC to achieve a purity of over 98%. nih.gov A detailed procedure for isolating a related compound from parsnip involved pre-purification with normal phase flash chromatography on a silica (B1680970) column, using a gradient of ethyl acetate in cyclohexane. core.ac.uk This was followed by preparative HPLC with a reverse-phase C18 column and an acetonitrile/water gradient to yield a highly pure product. core.ac.uk
For analysis and quantification, analytical HPLC is standard. A reverse-phase HPLC method using a C18 column with a mobile phase of methanol, water, and acetic acid has been developed for this purpose. researchgate.net This is often coupled with a detector like a Diode Array Detector (DAD) or a mass spectrometer (MS). openagrar.de LC-MS methods have been specifically developed for the determination of falcarinol-type compounds in carrot genotypes. researchgate.net Other advanced techniques like multilayer coil countercurrent chromatography (MLCCC) and semi-preparative Supercritical Fluid Chromatography (SFC) have also been successfully utilized for the purification of falcarindiol. researchgate.netresearchgate.net
Bioassay-Guided Fractionation Approaches
Bioassay-guided fractionation is a pivotal strategy in natural product chemistry for the targeted isolation of bioactive compounds. This method systematically partitions a complex mixture, such as a plant extract, into progressively simpler fractions, with each step being monitored by a specific biological assay. The activity of the fractions directs the purification process, ensuring that the compound or compounds responsible for the observed biological effect are isolated. In the context of this compound and related polyacetylenes, this approach has been instrumental in identifying their cytotoxic properties.
Research on various plant species, particularly within the Araliaceae family (which includes Panax species), has employed this technique to isolate novel and known polyacetylenes. A notable example is the investigation of Gymnaster koraiensis roots, which utilized the L1210 tumor cell line as a model for cytotoxicity to guide the fractionation process. This led to the successful isolation of several polyacetylene compounds, including gymnasterkoreaynes A-F, alongside the related compound 1,9,16-heptadecatriene-4,6-diyn-3,8-diol. biocrick.com
The general procedure for bioassay-guided fractionation commences with the extraction of the plant material, often using a solvent such as methanol or aqueous acetone. nih.govnih.gov This crude extract is then subjected to a series of chromatographic separations. An initial liquid-liquid partitioning, for instance between hexane and water, can separate compounds based on polarity. nih.gov Subsequently, techniques like column chromatography, medium-pressure liquid chromatography (MPLC), and preparative high-performance liquid chromatography (HPLC) are used to further separate the components of the active fractions. nih.govnih.gov
Throughout this process, the fractions are tested for their biological activity. In the case of anticancer research, this typically involves cytotoxicity assays against various cancer cell lines. biocrick.comnih.gov For instance, a study on Panax ginseng roots involved the extraction with 70% acetone, followed by repeated chromatographic steps to isolate nineteen C17 polyacetylenes. The cytotoxic activities of these isolates were then evaluated against human ovarian cancer cell lines A2780 and SKOV3. nih.gov Similarly, another study on Panax ginseng partitioned the initial extract and used a 3T3-L1 preadipocyte cell viability assay to guide the fractionation, identifying the most cytotoxic fractions. nih.gov
The culmination of this iterative process is the isolation of pure compounds, whose structures are then elucidated using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov The biological activity of these pure compounds is then re-evaluated to confirm that they are indeed the source of the activity observed in the crude extract and its fractions.
The following table summarizes the findings from a bioassay-guided fractionation study on Gymnaster koraiensis, which isolated several polyacetylenes and evaluated their cytotoxicity against the L1210 tumor cell line.
Table 1: Cytotoxicity of Polyacetylenes Isolated from Gymnaster koraiensis via Bioassay-Guided Fractionation biocrick.com
| Compound | ED₅₀ (µg/mL) against L1210 Cells |
| Gymnasterkoreayne B | 0.12 |
| Gymnasterkoreayne C | 3.3 |
| Gymnasterkoreayne F | 0.23 |
| 1,9,16-Heptadecatrien-4,6-diyn-3,8-diol | 0.14 |
ED₅₀ represents the concentration of the compound that causes a 50% reduction in the growth of the cancer cells.
Chemical Structure and Stereochemical Investigations of Heptadeca 1,9 Dien 4,6 Diyne 3,8 Diol
Advanced Spectroscopic Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of Heptadeca-1,9-dien-4,6-diyne-3,8-diol (B1240405). nih.gov While a complete, publicly available detailed assignment of both ¹H and ¹³C NMR spectral data for this compound is not readily found in broad literature searches, numerous studies confirm its identification using these methods. nih.gov The process typically involves a suite of 1D (¹H, ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) to unambiguously assign the proton and carbon signals and establish the connectivity of the atoms within the molecule.
For context, the spectral data for the closely related compound, (3R, 9Z)-heptadeca-1,9-diene-4,6-diyn-3-ol (falcarinol), provides insight into the types of signals expected. In falcarinol (B191228), ¹H NMR spectra show characteristic signals for the vinyl protons, the methine proton adjacent to the hydroxyl group, and the aliphatic chain protons. core.ac.uk The ¹³C NMR spectra for falcarinol show distinct signals for the sp-hybridized carbons of the diyne, the sp²-hybridized carbons of the alkene, the carbon bearing the hydroxyl group, and the carbons of the heptyl chain. core.ac.uk Similar patterns, with additional complexity due to the second hydroxyl group, are anticipated for this compound. The determination of the absolute configuration of the two stereogenic centers in falcarindiol (B120969) has been accomplished through the analysis of the ¹H NMR spectra of its (R)- and (S)-Mosher ester derivatives. mdpi.com
High-Resolution Mass Spectrometry (HR-MS)
High-resolution mass spectrometry (HR-MS) is a vital tool for determining the elemental composition and confirming the molecular weight of this compound. Techniques such as electrospray ionization (ESI) are employed to generate ions of the molecule, which are then analyzed. mdpi.comresearchgate.net
Negative ion ESI-MS/MS studies have revealed characteristic fragmentation patterns for falcarindiol. mdpi.com Two primary fragmentation pathways have been identified: one involving the cleavage of the C3-C4 bond and another resulting from the cleavage of the C7-C8 bond. mdpi.com These fragmentations produce specific product ions that are diagnostic for the presence of falcarindiol. The transition from the precursor ion [M-H]⁻ at m/z 259.2 to a product ion at m/z 203.1 is a notable fragmentation. mdpi.com
| Technique | Ion/Fragment | Observed m/z | Description |
|---|---|---|---|
| Negative ESI-MS/MS | [M-H]⁻ | 259.2 | Precursor Ion |
| Negative ESI-MS/MS | Product Ion | 203.1 | Resulting from C3-C4 bond cleavage |
| Negative ESI-MS/MS | Product Ion | 105.0/107.0 | Resulting from C7-C8 bond cleavage |
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable information about the chromophores and functional groups present in this compound.
The UV-Vis spectrum of falcarindiol is characterized by the presence of its conjugated diene and diyne systems. core.ac.ukresearchgate.net While specific absorption maxima can vary slightly with the solvent used, the general profile for falcarinol-type polyacetylenes shows a strong and intense absorption band around 205 nm, with several weaker bands at longer wavelengths. core.ac.ukresearchgate.net
IR spectroscopy is used to identify the characteristic vibrations of the functional groups within the molecule. The presence of hydroxyl (-OH), vinyl (C=C), and diyne (C≡C) groups gives rise to distinct absorption bands. core.ac.uk A notable signal in the Raman spectrum of carrot root at 2252 cm⁻¹ has been attributed to the diyne moiety of falcarindiol. udel.edu
| Spectroscopic Method | Wavelength/Wavenumber | Assignment |
|---|---|---|
| UV-Vis | ~205 nm | Strong absorption (conjugated diyne system) |
| IR (Raman) | 2252 cm⁻¹ | C≡C stretching (Diyne) |
| IR (General) | ~3300 cm⁻¹ (broad) | O-H stretching (Alcohol) |
| IR (General) | ~3080 cm⁻¹ | =C-H stretching (Alkene) |
| IR (General) | ~1640 cm⁻¹ | C=C stretching (Alkene) |
Stereochemical Assignment and Isomeric Characterization
The presence of two stereogenic centers at positions C3 and C8, along with a cis/trans isomerism at the C9-C10 double bond, gives rise to multiple stereoisomers of this compound. The precise stereochemical configuration is critical as it often dictates the biological activity of the molecule.
Enantiomeric and Diastereomeric Forms of this compound (e.g., (3S,8S,9Z)-Isomer)
This compound can exist as several enantiomeric and diastereomeric forms. The naturally occurring and most studied isomer is often reported as having the (3R,8S,9Z)-configuration. However, other isomers such as the (3S,8S)-isomer are also recognized. The 'Z' designation indicates that the higher priority substituents on each carbon of the double bond are on the same side, corresponding to a cis configuration. The 'R' and 'S' designations at the chiral centers C3 and C8 describe the absolute spatial arrangement of the atoms.
Methods for Chiral Resolution and Absolute Configuration Determination
Determining the absolute configuration and separating the different stereoisomers of this compound requires specialized techniques.
One powerful method for determining the absolute configuration is the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. mdpi.com The resulting diastereomers can be analyzed by ¹H NMR spectroscopy, where the differences in the chemical shifts of protons near the newly formed chiral center allow for the assignment of the absolute configuration of the original alcohol. mdpi.com
Chiral High-Performance Liquid Chromatography (HPLC) is a key technique for the separation of enantiomers and diastereomers. core.ac.uk By using a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel OJ-H), it is possible to achieve baseline separation of the different stereoisomers. core.ac.uk This allows for the isolation of enantiomerically pure compounds for further study. The synthesis of a racemic or diastereomeric mixture, followed by chiral HPLC separation and comparison with the naturally isolated compound, is a common strategy to confirm the absolute stereochemistry. core.ac.uk
Furthermore, asymmetric synthesis provides a route to specific stereoisomers. For instance, the use of chiral catalysts, such as BINOL-based systems, in the addition of alkynes to aldehydes has been employed in the synthesis of chiral falcarindiol analogues, allowing for the controlled formation of the desired stereocenters.
Analysis of Structural Complexity and Conjugation Dynamics in this compound
The structure of this compound is characterized by a significant degree of unsaturation and the presence of a conjugated system. The conjugated portion of the molecule consists of the dien-diyne moiety, where the π-orbitals of the double and triple bonds overlap. This extended π-system is responsible for the molecule's unique electronic and spectroscopic properties.
The conjugation in polyacetylenes leads to delocalization of π-electrons across the conjugated system, which generally results in increased stability compared to non-conjugated analogues. The electronic properties of such systems are of great interest, and theoretical studies on similar conjugated systems, like graphdiyne, have shown that the arrangement of sp and sp² hybridized carbons leads to diverse electronic behaviors. researchgate.net
The conjugation dynamics are also influenced by external factors. For instance, the interaction with other molecules or solvents can affect the electronic distribution within the π-system. The study of the electronic properties of dienediyne systems is relevant to understanding their potential applications in materials science and as bioactive compounds.
Table 2: Expected Spectroscopic Features for this compound
| Spectroscopic Technique | Expected Observations | Information Gained |
|---|---|---|
| Infrared (IR) Spectroscopy | Broad O-H stretch (~3300 cm⁻¹), C≡C stretch (~2200-2100 cm⁻¹), C=C stretch (~1650 cm⁻¹), C-O stretch (~1100-1000 cm⁻¹) | Presence of hydroxyl, alkyne, and alkene functional groups. |
| ¹H NMR Spectroscopy | Signals for vinyl protons, protons adjacent to hydroxyl groups (carbinolic protons), protons on the double bond, and the aliphatic chain protons. | Connectivity of the carbon skeleton and information on the chemical environment of protons. |
| ¹³C NMR Spectroscopy | Signals for the sp, sp², and sp³ hybridized carbons, including the carbons of the alkynes, alkenes, those bearing hydroxyl groups, and the aliphatic chain. | Carbon framework of the molecule. |
| UV-Vis Spectroscopy | Absorption maxima in the UV region due to π-π* transitions within the conjugated system. | Information about the extent of conjugation. |
Biosynthesis and Metabolic Pathways of Heptadeca 1,9 Dien 4,6 Diyne 3,8 Diol
Proposed Biosynthetic Routes to Heptadeca-1,9-dien-4,6-diyne-3,8-diol (B1240405) and Related Polyynes
The biosynthetic pathway to falcarindiol (B120969) and related C17-polyacetylenes is understood to originate from oleic acid, a common C18 monounsaturated fatty acid. lth.se While the complete pathway is still under investigation, a widely accepted route has been proposed based on isotopic labeling studies, genomic analysis, and the characterization of key enzymes. lth.seresearchgate.netnih.gov
The proposed sequence begins with the conversion of oleic acid to linoleic acid. mdpi.com This C18 di-unsaturated fatty acid then serves as the primary precursor for the introduction of acetylenic (carbon-carbon triple) bonds. researchgate.netresearchgate.net The key intermediate formed is crepenynic acid, a C18 fatty acid containing a triple bond. lth.senih.gov From crepenynic acid, the pathway continues through a series of desaturation (addition of double or triple bonds) and oxidation steps. nih.gov
A crucial, though not fully characterized, step is the shortening of the C18 fatty acid chain to a C17 skeleton, a process believed to occur via β-oxidation. lth.senih.gov Subsequent modifications, including hydroxylations, lead to the formation of a diverse array of C17-polyacetylenes. nih.gov The metabolic web starting from crepenynic acid can lead to falcarinol (B191228), which is then hydroxylated to form this compound (falcarindiol). nih.govmdpi.com While solid arrows in biosynthetic diagrams represent characterized enzymatic steps, dotted lines often signify hypothesized transformations that still require experimental validation. researchgate.net
Enzymatic Transformations Involved in Polyacetylene Biosynthesis
The production of polyacetylenes is dependent on a unique class of enzymes, primarily divergent forms of Fatty Acid Desaturase 2 (FAD2). nih.govoup.com These enzymes, typically located in the endoplasmic reticulum, are responsible for introducing unsaturation into fatty acid chains. frontiersin.org In polyacetylene biosynthesis, they have evolved specialized functions beyond simple desaturation. oup.comnih.gov
Key enzymatic steps include:
Desaturation: A canonical Δ12-desaturase (a FAD2-type enzyme) first converts oleic acid (C18:1) into linoleic acid (C18:2) by introducing a second double bond. mdpi.comfrontiersin.org
Acetylenation: A specialized, divergent FAD2-like enzyme known as a Δ12-acetylenase then catalyzes the conversion of the double bond in linoleic acid into a triple bond, forming crepenynic acid. mdpi.comoup.com This is a critical step that diverts the metabolite from primary to specialized metabolism.
Further Desaturation: Additional FAD2-like enzymes can introduce more unsaturation. For example, bifunctional FAD2s with both Δ12 and Δ14 desaturase activity can convert crepenynic acid into dehydrocrepenynic acid. nih.gov
Hydroxylation: The introduction of hydroxyl (-OH) groups is another crucial modification. While the specific hydroxylase enzymes for many steps are not fully characterized, they are believed to be related to the desaturase family and are responsible for converting precursors like falcarinol into falcarindiol. nih.gov
These enzymatic transformations, particularly the evolution of FAD2-like acetylenases, are considered key events that enabled the emergence of polyacetylene metabolism in plant families like Apiaceae. oup.com
Interactive Table: Key Enzymes in Early Polyacetylene Biosynthesis
| Enzyme Class | Specific Enzyme Type | Substrate | Product | Function | Reference |
| Desaturase | Δ12-Oleate Desaturase (FAD2) | Oleic Acid | Linoleic Acid | Introduces a C12 double bond | mdpi.com |
| Acetylenase | Δ12-Fatty Acid Acetylenase (FAD2-like) | Linoleic Acid | Crepenynic Acid | Converts a C12 double bond to a triple bond | mdpi.comoup.com |
| Desaturase | Bifunctional Δ12/Δ14 Desaturase | Crepenynic Acid | Dehydrocrepenynic Acid | Introduces a C14 double bond | nih.gov |
| Hydroxylase | (Hypothesized) | Falcarinol | Falcarindiol | Adds a hydroxyl group at the C8 position | nih.gov |
Role of this compound in Plant Metabolism and Defense Mechanisms
This compound and related polyacetylenes function as vital components of the plant's chemical defense system. nih.gov They are classified as phytoalexins or pre-infectional compounds, which are antimicrobial substances synthesized by plants in response to pathogen attack or other stressors. lth.seresearchgate.net
The accumulation of falcarindiol is often induced upon fungal infection or physical wounding. lth.senih.gov This response suggests a direct role in protecting the plant from disease. nih.gov Studies in carrots have shown that falcarindiol and its precursor, falcarinol, accumulate primarily in the root periderm (the outer skin). nih.govplantae.orgnih.gov This localization is strategic, as the periderm is the first line of defense against soil-borne pathogens. The antifungal activity of falcarindiol has been demonstrated to inhibit the spore germination of various fungi. lth.sewikipedia.org
The production of these defense compounds is a dynamic process. While they may be present constitutively at low levels, their synthesis is significantly upregulated in response to biotic threats, highlighting their role as inducible defense metabolites. lth.sefrontiersin.org This pathogen-responsive biosynthesis is a key survival mechanism for the plant. nih.gov
Related Metabolites within the Polyacetylene Biosynthetic Network
This compound is part of a larger metabolic network of C17-polyacetylenes. These compounds share a common biosynthetic origin and are often found together in the same plant tissues, creating a "cocktail" of defense chemicals. nih.govmdpi.com The structural variations among them arise from different enzymatic modifications along the pathway. nih.gov
Interactive Table: Major Falcarinol-Type Polyacetylenes and Precursors
| Compound Name | Common Name(s) | Key Structural Features | Relationship to this compound | Reference |
| Oleic Acid | - | C18 monounsaturated fatty acid | Primary precursor to the entire pathway | lth.se |
| Linoleic Acid | - | C18 polyunsaturated fatty acid | Intermediate, substrate for acetylenase | mdpi.com |
| Crepenynic Acid | - | C18 fatty acid with one triple bond | Key acetylenic intermediate | lth.senih.gov |
| Heptadeca-1,9-dien-4,6-diyn-3-ol | Falcarinol, Panaxynol (B1672038) | C17 polyacetylene with one hydroxyl group | Direct biosynthetic precursor | mdpi.com |
| Heptadeca-1,9-dien-4,6-diyn-3-one | Falcarinone | C17 polyacetylene with a ketone and a hydroxyl group | Related metabolite formed via oxidation | nih.gov |
| Heptadeca-1,8-diene-4,6-diyne-3,10-diol | Panaxydol | C17 polyacetylene with two hydroxyl groups at different positions | Structural isomer and related metabolite found in ginseng | mdpi.comacs.org |
| Falcarindiol-3-acetate | - | An acetylated form of falcarindiol | A derivative with an acetate (B1210297) group on the C3 hydroxyl | mdpi.com |
Chemical Synthesis and Derivatization Strategies for Heptadeca 1,9 Dien 4,6 Diyne 3,8 Diol
Total Synthesis Approaches to Heptadeca-1,9-dien-4,6-diyne-3,8-diol (B1240405)
The total synthesis of this compound, a member of the falcarindiol (B120969) family of polyacetylenes, has been a subject of significant interest due to the limited availability from natural sources. mdpi.com Synthetic strategies provide a crucial alternative for obtaining these compounds for further study. mdpi.com The core challenge in synthesizing these molecules lies in the stereoselective construction of the chiral centers and the formation of the conjugated diyne system.
Enantioselective Synthetic Methodologies
A key breakthrough in the synthesis of chiral falcarindiol analogues, including this compound, has been the development of enantioselective methods. One prominent strategy involves the use of a BINOL-promoted asymmetric addition of diacetylene to aldehydes. mdpi.com This method allows for the creation of the two chiral centers with high selectivity. mdpi.com
For instance, an enantioselective total synthesis of chiral falcarindiol analogues has been reported starting from buta-1,3-diyn-1-yltriisopropylsilane. mdpi.com The key step in this synthesis is the asymmetric addition of a diacetylene to an aldehyde, promoted by a chiral BINOL complex. mdpi.com By using the same type of catalyst, both chiral centers of the falcarindiol analogues can be produced with high selectivity. mdpi.com Specifically, the use of (R)-BINOL in a catalytic system with ZnEt₂, Ti(OⁱPr)₄, and Cy₂NH has been demonstrated to be effective. mdpi.com When (R)-BINOL is used twice in the catalytic system, the resulting configuration of a falcarindiol analogue was assigned as (3S,8S). mdpi.com
Furthermore, a series of enantiomers of falcarinol (B191228) analogues have been synthesized using a chiral 1,1'-binaphth-2-ol (BINOL)-based catalytic system, highlighting the versatility of this approach for accessing various stereoisomers. nih.gov The synthesis of forty samples of optically active falcarindiol analogues has been achieved using C2 symmetric (R)- and (S)-1,1'-binaphth-2-ol (BINOL) in combination with Ti(OiPr)4, Zn powder, and EtI. nih.gov
An enantioselective synthesis of possible diastereomers of a related natural product, heptadeca-1-ene-4,6-diyne-3,8,9,10-tetrol, has also been accomplished, further demonstrating the power of modern synthetic methods in creating complex polyacetylenic structures. nih.gov
Key Synthetic Transformations and Reaction Mechanisms
Several key chemical reactions are instrumental in the total synthesis of this compound and its analogues. These include proline-catalyzed aminoxylation, cross-metathesis, the Wittig reaction, and the Cadiot-Chodkiewicz coupling.
Proline-catalyzed Aminoxylation: This organocatalytic method is a powerful tool for the enantioselective α-oxygenation of carbonyl compounds, which provides access to crucial building blocks for bioactive molecules. nih.gov Proline, a simple amino acid, can catalyze reactions like α-aminoxylation with high stereoselectivity. libretexts.org The reaction of ketones with nitrosobenzene (B162901) as the oxygen source, catalyzed by proline, followed by in situ reduction, yields enantiomerically pure 1,2-diols. nih.gov This strategy is valuable for creating the chiral alcohol functionalities present in this compound. The mechanism of proline catalysis often involves the formation of an enamine intermediate from the carbonyl compound and proline. libretexts.org
Cross-metathesis: While not explicitly detailed in the provided context for this specific compound, cross-metathesis is a powerful C-C bond-forming reaction in organic synthesis and has been used as a key step in the synthesis of related polyacetylenic natural products. researchgate.net
Wittig Reaction: Similarly, the Wittig reaction is a fundamental tool for the formation of alkenes and has been employed as a key step in the synthesis of related polyacetylenes. researchgate.net
Cadiot-Chodkiewicz Coupling: This copper-catalyzed cross-coupling reaction is a cornerstone for the synthesis of unsymmetrical diynes. rsc.orgrsc.org It involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. wikipedia.orgjk-sci.com This reaction is highly selective, yielding a single diyne product, which is a critical structural feature of this compound. rsc.orgwikipedia.org The reaction mechanism involves the deprotonation of the terminal alkyne to form a copper(I) acetylide, which then undergoes oxidative addition and reductive elimination with the haloalkyne to form the C-C bond of the diyne. wikipedia.org The synthesis of falcarindiol has been achieved utilizing a Cadiot-Chodkiewicz coupling. rsc.org
Synthesis of Structural Analogs and Derivatives of this compound
The synthesis of structural analogs and derivatives of this compound is crucial for exploring structure-activity relationships. nih.gov
Acetylated Derivatives and Other Functional Group Modifications
The synthesis of derivatives often involves modification of the hydroxyl groups. For instance, in the synthesis of falcarindiol analogues, the intermediate diynol can be protected as a benzoate (B1203000) ester. mdpi.com The preparation of hepta-1-en-4,6-diyn-3-yl benzoate was achieved by reacting the corresponding alcohol with benzoic anhydride (B1165640) in the presence of DMAP and Et₃N. mdpi.com This protected intermediate can then be carried forward in the synthetic sequence. mdpi.com
Exploration of Skeletal and Stereochemical Variations
A significant number of optically active falcarindiol analogues have been synthesized to investigate the impact of structural changes. nih.govresearchgate.net These efforts have led to the creation of a library of compounds with variations in their stereochemistry and skeletal framework. nih.gov For example, forty different optically active falcarindiol analogues were synthesized to elucidate their structure-activity relationships. nih.gov One such analogue, (3R,8S)-2i, which possesses a terminal double bond, was identified as having potent biological activity. nih.gov
An enantioselective total synthesis of chiral falcarindiol analogues has been reported, demonstrating the ability to produce different stereoisomers. mdpi.com The synthesis of various diastereomers of related polyacetylenic tetrols has also been accomplished, allowing for the systematic investigation of the impact of stereochemistry on the properties of these molecules. nih.govresearchgate.net
Methodological Advancements in Polyacetylene Synthesis
Recent progress in the synthesis of polyacetylenes has been significantly influenced by developments in organometallic catalysis. mdpi.com While Ziegler-Natta catalysts have been traditionally used, newer methods offer greater control over the polymerization process. youtube.com
A notable advancement is the advent of Rh-catalyzed living polymerizations. mdpi.com This technique allows for the synthesis of polyacetylenes with well-defined degrees of polymerization and low polydispersity. mdpi.com Furthermore, it enables the creation of stereochemically well-defined cis-transoidal polymers with a helical structure. mdpi.com These controlled polymerization methods are opening up new possibilities for the application of polyacetylenes in various fields. mdpi.com
The Cadiot-Chodkiewicz coupling reaction continues to be refined with the development of new protocols to enhance its efficiency and selectivity for the synthesis of unsymmetrical 1,3-diynes. rsc.org
Mechanistic Investigations of Biological Activities of Heptadeca 1,9 Dien 4,6 Diyne 3,8 Diol
Anticancer and Antiproliferative Mechanisms of Action
Modulation of Cellular Signaling Pathways (e.g., Keap1-Nrf2, PPARγ)
Current research has not yet fully elucidated the direct effects of Heptadeca-1,9-dien-4,6-diyne-3,8-diol (B1240405) on the Keap1-Nrf2 and PPARγ signaling pathways. These pathways are crucial in cellular defense against oxidative stress and in the regulation of metabolism and inflammation, respectively, and represent important targets in cancer therapy. While the broader class of polyacetylenes has been noted for a range of bioactivities, specific data on the interaction of this compound with the Keap1-Nrf2 and PPARγ systems remains an area for future investigation.
Induction of Endoplasmic Reticulum Stress
A key mechanism implicated in the anticancer effects of polyacetylenes is the induction of endoplasmic reticulum (ER) stress. While direct studies on this compound are limited, research on the related compound falcarindiol (B120969) provides significant insights. Falcarindiol has been shown to preferentially kill colon cancer cells over normal colon epithelial cells. nist.gov This cytotoxic activity is mediated by the induction of ER stress and the subsequent activation of the unfolded protein response (UPR). nist.gov
The accumulation of unfolded proteins due to interference with proteasome function is a likely trigger for this response. nist.gov This is supported by the observation that FAD-induced ER stress and apoptosis correlate with the accumulation of ubiquitinated proteins. nist.gov Furthermore, inhibiting protein synthesis with cycloheximide (B1669411) was found to decrease the buildup of these ubiquitinated proteins and block FAD-induced ER stress and cell death. nist.gov This suggests that the anticancer activity is, at least in part, dependent on the continuous synthesis and subsequent accumulation of misfolded proteins.
Effects on Cell Cycle Progression and Apoptosis-Related Pathways (e.g., Cyclin E)
This compound and its analogs can exert their antiproliferative effects by intervening in the cell cycle, a tightly regulated process that governs cell division. The related polyacetylene, panaxynol (B1672038), has been demonstrated to arrest the cell cycle progression of various tumor cells at the transition from the G1 to the S phase. nih.gov
This cell cycle arrest is linked to the modulation of key regulatory proteins. Specifically, panaxynol has been found to decrease the mRNA levels of cyclin E in several tumor cell lines. nih.gov Cyclin E is a critical protein for the G1/S transition, and its downregulation is a plausible mechanism for the observed cell cycle arrest. By preventing cells from entering the S phase, where DNA replication occurs, these compounds effectively halt proliferation and can lead to apoptosis.
In vitro Cytotoxicity Assays and Model Systems (e.g., against Neuroblastoma, Prostate Cancer, HL-60, MCF-7 cells)
The cytotoxic potential of this compound and related polyacetylenes has been evaluated in a variety of cancer cell lines. A structurally similar compound, Heptadeca-1,8t-dien-4,6-diyne-3,10-diol, isolated from Korean ginseng roots, has demonstrated cytotoxicity against L1210 leukemia cells. nih.gov
The closely related compound panaxynol has shown a broad spectrum of activity, inhibiting the proliferation of K562 (chronic myelogenous leukemia), Raji (Burkitt's lymphoma), Wish (amnion epithelial), HeLa (cervical cancer), Calu-1 (lung cancer), and Vero (monkey kidney) tumor cells. nih.gov While specific data on neuroblastoma, prostate cancer, and HL-60 (promyelocytic leukemia) cells for this compound is not extensively documented in the reviewed literature, the activity of its analogs suggests a potential for broader application. The cytotoxic effects of other natural compounds have been demonstrated against MCF-7 breast cancer cells, highlighting the ongoing search for novel anticancer agents from natural sources.
Interactive Table: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Effect |
| Heptadeca-1,8t-dien-4,6-diyne-3,10-diol | L1210 (Leukemia) | Cytotoxic |
| Panaxynol | K562 (Leukemia) | Inhibits proliferation |
| Panaxynol | Raji (Lymphoma) | Inhibits proliferation |
| Panaxynol | HeLa (Cervical Cancer) | Inhibits proliferation |
| Panaxynol | Calu-1 (Lung Cancer) | Inhibits proliferation |
Anti-inflammatory Mechanisms
In addition to their anticancer properties, polyacetylenes, as a class, are recognized for their anti-inflammatory effects. These properties are crucial as chronic inflammation is a known driver of various diseases, including cancer.
Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide (NO), TNF-α, IL-6)
The anti-inflammatory actions of this compound are believed to stem from its ability to suppress the production of pro-inflammatory mediators. While studies directly detailing the inhibitory effects of this specific compound on nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) are not widely available, the known anti-inflammatory nature of related polyacetylenes suggests that this is a probable mechanism of action. The inhibition of these mediators is a key strategy in the management of inflammatory conditions. Further research is required to specifically quantify the inhibitory concentrations of this compound against these key inflammatory molecules.
Influence on Prostaglandin (B15479496) Metabolism
This compound, commonly known as falcarindiol, has been shown to exert a significant influence on prostaglandin metabolism by targeting key enzymes in their synthesis pathway. Prostaglandins (B1171923) are lipid compounds that play a crucial role in the inflammatory response. The production of prostaglandins is primarily catalyzed by cyclooxygenase (COX) enzymes.
Research has demonstrated that falcarindiol is an effective inhibitor of both COX-1 and COX-2 enzymes. researchgate.netresearchgate.netnih.gov The inhibition of these enzymes leads to a reduction in the synthesis of prostaglandins, thereby contributing to the anti-inflammatory effects of the compound. The dual inhibition of COX-1 and COX-2 suggests a broad-spectrum activity in modulating prostaglandin-mediated inflammation.
Cellular and Molecular Targets in Inflammation Pathways (e.g., LPS-induced macrophages)
The anti-inflammatory properties of this compound extend to its interaction with various cellular and molecular targets within inflammatory pathways, particularly in lipopolysaccharide (LPS)-induced macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators.
Studies have revealed that falcarindiol can attenuate the inflammatory response in LPS-stimulated murine macrophages by targeting specific signaling pathways. It has been observed to suppress the activation of c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathways. frontiersin.org Specifically, the compound inhibits the LPS-induced activation of JNK, ERK, STAT1, and STAT3. frontiersin.org
Furthermore, falcarindiol has been shown to inhibit the production of key pro-inflammatory cytokines. It downregulates the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by targeting the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com The inhibition of these critical signaling molecules and cytokines underscores the compound's potential to modulate macrophage-mediated inflammation.
| Target Pathway | Affected Molecules | Observed Effect in LPS-induced Macrophages |
| MAPK Pathway | JNK, ERK | Suppression of activation |
| JAK-STAT Pathway | STAT1, STAT3 | Inhibition of activation |
| NF-κB Pathway | TNF-α, IL-6 | Downregulation of expression |
Antioxidant Mechanisms
This compound exhibits antioxidant effects through various mechanisms, including the modulation of cellular redox systems.
Radical Scavenging Activities and Redox Modulation
The antioxidant activity of falcarindiol is not solely based on direct radical scavenging but also involves the modulation of endogenous antioxidant defense systems. The compound is known to activate the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. mdpi.comnih.govnih.gov Activation of this pathway leads to the transcription of a suite of antioxidant and phase 2 detoxifying enzymes, which play a crucial role in protecting cells from oxidative stress. While extracts of plants containing falcarindiol have demonstrated free-radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, specific data on the direct radical scavenging capacity of the purified compound is less documented. researchgate.net Its primary antioxidant mechanism appears to be through the upregulation of the cell's own defense systems.
Concentration-Dependent Antioxidant Effects
The biological effects of this compound, including those related to oxidative stress, have been observed to be concentration-dependent. For instance, studies on related polyacetylenes have shown that their impact on cell proliferation and other cellular processes varies with the concentration used. A dose-dependent reduction in the production of nitric oxide, a molecule linked to oxidative stress, has also been reported for extracts containing falcarindiol. This suggests that the antioxidant and redox-modulating effects of falcarindiol are also likely to be dependent on its concentration, with different effects potentially being observed at different dose levels.
Antimicrobial Mechanisms
This compound has demonstrated notable antimicrobial activity against a range of pathogenic bacteria.
Antibacterial Activity (e.g., against Mycobacterium tuberculosis, Staphylococcus species)
Significant antibacterial activity of falcarindiol has been reported against Mycobacterium tuberculosis, the causative agent of tuberculosis. Research has determined its inhibitory concentrations, highlighting its potential as an antimycobacterial agent.
Furthermore, this compound has shown efficacy against Gram-positive bacteria, including various Staphylococcus species. It has been found to inhibit the growth of Staphylococcus aureus, a common pathogen responsible for a variety of infections. The specific mechanisms underlying its antibacterial action are a subject of ongoing research but are thought to be related to the disruption of bacterial cell integrity or metabolic processes.
| Bacterial Species | Type of Activity | Reported Findings |
| Mycobacterium tuberculosis H37Ra | Antimycobacterial | IC₅₀ of 6 μM and MIC of 24 μM |
| Staphylococcus aureus | Antibacterial | Potent inhibitory effect |
| Micrococcus luteus | Antibacterial | Strong growth inhibition |
| Bacillus cereus | Antibacterial | Strong growth inhibition |
Antifungal Properties
This compound, also known as oplopandiol, has demonstrated notable antifungal activity. Research on polyynes isolated from Oplopanax horridus (Devil's Club) has shown that these compounds, including oplopandiol, exhibit significant antibiotic effects.
Studies have evaluated the minimum inhibitory concentrations (MICs) of these polyacetylenes against various microorganisms. The antifungal activity of this compound has been specifically tested against the yeast Candida albicans. In these assays, it displayed antibiotic activity, highlighting its potential as an antifungal agent.
Proposed Cellular Targets in Microorganisms
The precise cellular targets of this compound in microorganisms are an area of ongoing investigation. However, research on similar polyacetylene compounds provides strong indications of their mechanism of action. A key proposed target is acetyl-CoA acetyltransferase , an essential enzyme in microbial metabolism.
It is suggested that the terminal alkyne group of these polyynes can engage in irreversible S-alkylation of reactive residues within the enzyme's active site, leading to its inhibition. nih.gov Furthermore, the interaction is likely initiated by the formation of non-covalent complexes, where the stereochemistry of the hydroxyl groups plays a crucial role in the binding affinity. nih.gov For instance, in the related fungal pathogen Candida albicans, the homologous enzyme is ERG10, which is the first enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.gov The disruption of this pathway would compromise the integrity of the fungal cell membrane.
While acetyl-CoA acetyltransferase is a primary candidate, it is also plausible that polyacetylenes like this compound have multiple cellular targets, a characteristic that can be influenced by their specific structural features. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound
The biological activity of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how different parts of the molecule contribute to its potency.
Impact of Functional Groups and Stereochemistry on Biological Potency
The functional groups and stereochemistry of this compound are critical determinants of its biological activity. The presence of the diyne (two triple bond) and diol (two hydroxyl group) functionalities are central to its action.
Recent studies on synthetic polyacetylenic alcohol derivatives have underscored the importance of stereochemistry. nih.gov For example, the antifungal potency of racemic falcarindiol analogs was found to be significantly influenced by the stereoconfiguration of the hydroxyl groups. nih.gov One isomer, (1S, 6S)-8o, exhibited markedly higher activity against Monilia fructigena and Phytophthora capsici compared to its other stereoisomers. nih.gov This highlights that a specific three-dimensional arrangement of the atoms is necessary for optimal interaction with the biological target.
Research on bacterial polyynes has further illuminated the role of hydroxyl group stereochemistry in binding to acetyl-CoA acetyltransferase. nih.gov The spatial orientation of the hydroxyl groups can dictate the formation of specific polar interaction networks with amino acid residues in the enzyme's binding pocket, thereby influencing the inhibitor's affinity. nih.gov The C6 chiral center in collimonin C/D, for example, is critical for forming these interactions. nih.gov This suggests that the stereochemistry at the C3 and C8 positions of this compound is similarly crucial for its biological potency.
Comparison with Related Polyacetylenes (e.g., Falcarinol)
This compound belongs to a class of C17 polyacetylenes that includes the well-studied compound falcarinol (B191228) . Falcarinol, which has a similar carbon skeleton but only one hydroxyl group, also exhibits significant biological activities, including antifungal properties.
Comparative studies of polyacetylenes from Oplopanax horridus have provided insights into their relative potencies. Both this compound (as falcarindiol) and falcarinol have demonstrated antibiotic activity against a range of bacteria and the yeast Candida albicans. nih.gov
The primary structural difference between this compound and falcarinol is the presence of an additional hydroxyl group at the C8 position in the former. This difference in polarity and hydrogen-bonding capability likely influences their interaction with cellular targets and, consequently, their biological activity profiles. For instance, in some studies on cancer cell lines, falcarinol has shown higher cytotoxic potency than falcarindiol. nih.gov Conversely, the presence of two hydroxyl groups in this compound may allow for different or more extensive interactions with certain biological targets, potentially leading to a varied spectrum of activity.
Theoretical and Computational Studies on Heptadeca 1,9 Dien 4,6 Diyne 3,8 Diol
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer insights into the three-dimensional structure and conformational flexibility of heptadeca-1,9-dien-4,6-diyne-3,8-diol (B1240405). These computational techniques allow for the visualization of the molecule's shape and how it might interact with biological targets. The isomeric form, (3S,8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol, has a specific stereochemistry that influences its biological function. plantaedb.com Understanding the molecule's dynamic behavior in a simulated physiological environment can help predict its transport and interaction with cellular components.
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical calculations are employed to investigate the electronic properties and reactivity of this compound. These calculations provide data on the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. The presence of multiple bonds, including a conjugated system of double and triple bonds, dictates the molecule's electronic structure and potential for engaging in chemical reactions.
Computational Prediction of Bioactivity and Pharmacological Parameters (e.g., Drug Likeness)
Computational tools are utilized to predict the bioactivity and pharmacological parameters of this compound, assessing its potential as a therapeutic agent. An in silico pharmacokinetic study on falcarindiol (B120969) demonstrated that the compound possesses drug-like characteristics. journalafsj.com This assessment was based on established guidelines such as the Lipinski, Ghose, and Veber rules, which evaluate parameters like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. journalafsj.com The SwissADME tool, which uses a support vector machine algorithm, further supported the prediction of its bioactivity. journalafsj.com
Predicted Physicochemical and ADMET Properties:
| Property | Value | Reference |
| Molecular Formula | C17H22O2 | plantaedb.com |
| Molecular Weight | 258.35 g/mol | plantaedb.com |
| XlogP | 3.90 | plantaedb.com |
| Topological Polar Surface Area (TPSA) | 40.50 Ų | plantaedb.com |
No predicted ADMET properties were available via admetSAR 2. plantaedb.com
Studies on Conjugation and Electronic Properties of the Polyacetylene Backbone
The polyacetylene backbone of this compound is a key determinant of its electronic properties. The alternating system of single, double, and triple bonds creates a conjugated system that influences the molecule's stability and reactivity. This extended π-electron system is fundamental to the compound's biological activities. The specific arrangement of the dien-diyne motif is a common feature in many bioactive polyacetylenes isolated from plants.
Potential Applications and Future Research Directions
Heptadeca-1,9-dien-4,6-diyne-3,8-diol (B1240405) as a Lead Compound for Drug Discovery
This compound has demonstrated significant potential as a lead compound in the development of new therapeutic agents, particularly in the realm of oncology and anti-inflammatory treatments.
Its anticancer properties are a primary focus of research. Studies have shown that it possesses antineoplastic activity and can enhance the efficacy of existing chemotherapy drugs. medchemexpress.com For instance, (+)-(3R,8S)-Falcarindiol, an isomer of the compound, has shown antimycobacterial activity against Mycobacterium tuberculosis H37Ra. medchemexpress.com Furthermore, research has demonstrated that falcarindiol (B120969) can induce apoptosis in cancer cells and inhibit their proliferation. wikipedia.org The synthesis of various falcarindiol analogs has been a key strategy in exploring its therapeutic potential, with some analogs showing potent anti-proliferation effects on cancer cell lines. acs.org
The anti-inflammatory effects of this compound also contribute to its drug discovery potential. medchemexpress.com Polyacetylenes like falcarindiol are known to possess anti-inflammatory properties, which are being investigated for their therapeutic benefits. nih.gov
Table 1: Investigated Therapeutic Activities of this compound and its Analogs
| Therapeutic Area | Activity Observed | Investigated Model | Reference |
|---|---|---|---|
| Oncology | Antineoplastic activity, induction of apoptosis, inhibition of cell proliferation. | Cancer cell lines | wikipedia.orgmedchemexpress.com |
| Potent anti-proliferation effect on Hccc-9810 cells (IC50 value of 0.46 μM for analog (3R,8S)‐2i). | Hccc-9810 cells | acs.org | |
| Infectious Diseases | Antimycobacterial activity against Mycobacterium tuberculosis H37Ra (IC50 of 6 μM and MIC of 24 μM). | Mycobacterium tuberculosis H37Ra | medchemexpress.com |
| Anti-inflammatory | General anti-inflammatory activity. | Not specified | medchemexpress.comnih.gov |
| Antifungal | Active against phytopathogenic fungi. | Eight economically significant phytopathogenic fungal species | acs.org |
| Neuroprotection | Analogs (R)-2d and (R)-2i protect PC12 cells against NaN3-induced apoptosis. | PC12 cells | nih.gov |
Exploration in Materials Science and Polymer Chemistry
While the diacetylene functionality within this compound suggests potential for applications in materials science and polymer chemistry, specific research in this area is not extensively documented in publicly available literature. In principle, the diyne groups can participate in polymerization reactions, potentially leading to the formation of novel polymers with interesting electronic or optical properties. The hydroxyl groups could also be functionalized to tailor the material's properties. However, to date, the scientific focus has remained predominantly on the compound's biological activities.
Role as a Precursor in Organic Synthesis
The total synthesis of this compound and its analogs is an active area of research, highlighting its importance as a target molecule and a platform for generating diverse chemical entities. mdpi.com The synthesis of falcarindiol analogs has been achieved through methods like the BINOL-promoted asymmetric diacetylene addition to aldehydes. mdpi.com This approach allows for the creation of a library of related compounds with varying substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery. acs.org
The retrosynthetic analysis of falcarindiol analogs often involves breaking the molecule down into simpler building blocks, such as a protected diyne and suitable aldehydes. mdpi.com This modular approach enables the synthesis of a wide range of analogs for biological evaluation. acs.orgmdpi.com For instance, various analogs have been synthesized and tested for their antifungal and anticancer activities. acs.org
Further Elucidation of Biochemical Pathways and Biological Interactions
Significant progress has been made in understanding the biochemical pathways through which this compound exerts its biological effects. Its anti-inflammatory actions are linked to the suppression of the NFκB pathway. nih.gov Falcarindiol has also been shown to activate the Nrf2 pathway by S-alkylation of its inhibitor protein Keap1, a mechanism that contributes to its cytoprotective effects. nih.gov
In the context of cancer, falcarindiol has been reported to induce apoptosis by increasing the expression of caspase-3 and the Bax:Bcl-2 ratio. acs.org It can also cause an accumulation of oxidative stress in cancer cells. acs.org Furthermore, it has been found to be a potent agonist of PPARγ, which may contribute to its metabolic effects. nih.gov
Table 2: Known Biochemical Targets and Pathways of this compound
| Target/Pathway | Effect | Implication | Reference |
|---|---|---|---|
| NFκB Pathway | Suppression | Anti-inflammatory effects | nih.gov |
| Nrf2 Pathway | Activation via Keap1 S-alkylation | Cytoprotective and antioxidant effects | nih.gov |
| Apoptosis Pathway | Increased caspase-3 expression and Bax:Bcl-2 ratio | Induction of cancer cell death | acs.org |
| Oxidative Stress | Accumulation in cancer cells | Induction of apoptosis | acs.org |
| PPARγ | Potent agonist | Potential metabolic and anticancer effects | nih.gov |
Emerging Research Areas for Heptadeca-1,9-dien-4,6-diol and its Analogs
Emerging research is expanding the known biological activities of this compound and its analogs, opening up new avenues for therapeutic development. One promising area is its potential as a neuroprotective agent. Certain falcarinol (B191228) analogs have been shown to protect neuronal cells from apoptosis induced by sodium azide, suggesting a role in mitigating neurodegenerative processes. nih.gov This neuroprotective effect may be linked to their ability to block L-type calcium channels. nih.gov
Another novel application is in the fight against antibiotic-resistant bacteria. The alkyne groups in (+)-(3R,8S)-Falcarindiol make it a suitable reagent for click chemistry, a powerful tool for bioconjugation and drug discovery. medchemexpress.com This opens up possibilities for its use in developing targeted therapies and diagnostic tools.
Furthermore, research into the antifungal properties of falcarindiol analogs is ongoing, with some derivatives showing significantly improved potency against phytopathogenic fungi compared to existing agents. acs.org This could lead to the development of new, more effective agricultural fungicides.
Q & A
Q. What methodologies are recommended for isolating and identifying Falcarindiol from plant matrices?
Falcarindiol is commonly isolated using solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic purification. Countercurrent chromatography (CCC) and column chromatography with silica gel are effective for separating polyacetylenes due to their polarity and structural complexity . Structural identification employs spectroscopic techniques:
- UV-Vis spectroscopy : Detects characteristic absorption bands of conjugated diyne systems (~240–260 nm) .
- NMR (¹H, ¹³C, and 2D-COSY) : Resolves stereochemistry (e.g., 3R,8S,9Z-configuration) and hydroxyl/alkyne positions .
- Mass spectrometry (HRMS) : Confirms molecular formula (C₁₇H₂₄O₂; exact mass 272.1412) .
Q. What experimental designs are used to assess Falcarindiol’s antifungal activity?
Antifungal assays often use Mycocentrospora acerina and Cladosporium cladosporioides as model pathogens. Key steps include:
- Dose-response curves : Test concentrations (1–100 μM) in agar diffusion or broth microdilution assays .
- Control compounds : Compare with known antifungals (e.g., amphotericin B) to validate potency .
- Mechanistic studies : Evaluate membrane disruption via propidium iodide uptake or ergosterol binding assays .
Q. How does Falcarindiol contribute to plant defense mechanisms?
Falcarindiol acts as a phytoalexin in carrots (Daucus carota) and parsley (Petroselinum crispum), inhibiting fungal spore germination and mycelial growth. Its biosynthesis is upregulated under pathogen stress, as shown by qPCR analysis of polyacetylene pathway genes (e.g., ACO and DES) .
Advanced Research Questions
Q. What molecular interactions underlie Falcarindiol’s modulation of PPARγ in adipocytes?
Falcarindiol inhibits adipogenesis in 3T3-L1 cells by competitively binding PPARγ’s ligand-binding domain (LBD). Methodologies include:
- Molecular docking (GOLD software) : Predict binding affinity using crystal structures (PDB: 2PRG) .
- Transcriptional assays : Luciferase reporters quantify PPARγ activation/repression .
- Gene expression profiling : qPCR measures downstream targets (e.g., FABP4, ADIPOQ) .
Q. How can researchers resolve contradictions in Falcarindiol’s bioactivity across studies (e.g., anti-inflammatory vs. cytotoxic effects)?
Context-dependent activity arises from concentration, cell type, and experimental models. Strategies include:
Q. What synthetic routes are feasible for Falcarindiol analogs to improve stability or bioactivity?
Semi-synthesis from natural precursors (e.g., falcarinol) via acetylation or epoxidation is common. For example:
Q. How can Falcarindiol’s role in bitter off-taste of carrots inform food quality control?
Quantitative LC-MS/MS methods with deuterated internal standards (e.g., d₃-Falcarindiol) enable precise measurement in carrot cultivars and processed products . Taste activity values (TAVs = concentration/sensory threshold) correlate bitterness intensity, guiding agronomic practices (e.g., peeling reduces Falcarindiol by >50%) .
Methodological Challenges and Solutions
Q. What strategies mitigate Falcarindiol’s instability during extraction and storage?
Q. How can structural analogs be screened for enhanced bioactivity?
Q. What computational tools predict Falcarindiol’s pharmacokinetics and toxicity?
- ADMET prediction (SwissADME) : Estimate logP (2.49), bioavailability, and CYP450 interactions .
- Molecular dynamics (MD) simulations : Model membrane permeability and protein binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
